N-Acetyl-D-glucosamine-13C3,15N
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Overview
Description
N-Acetyl-D-glucosamine-13C3,15N, also known as N-Acetyl-2-amino-2-deoxy-D-glucose-13C3,15N, is a stable isotope-labeled compound. It is a derivative of N-Acetyl-D-glucosamine, which is a monosaccharide derivative of glucose. This compound is labeled with carbon-13 (13C) and nitrogen-15 (15N), making it useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-glucosamine-13C3,15N involves the incorporation of stable isotopes into the N-Acetyl-D-glucosamine molecule. The process typically starts with the precursor molecules labeled with 13C and 15N. These precursors undergo a series of chemical reactions, including acetylation and amination, to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the purity and yield of the final product. The production is carried out under controlled conditions to maintain the integrity of the stable isotopes .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-glucosamine-13C3,15N can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-Acetyl-D-glucosamine-13C3,15N has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of glucose derivatives.
Biology: Employed in studies of glycosylation processes and protein interactions.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of N-Acetyl-D-glucosamine-13C3,15N involves its incorporation into biological systems where it can participate in various metabolic pathways. The stable isotopes allow researchers to track its movement and transformation within the system. Molecular targets include enzymes involved in glycosylation and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-glucosamine-13C8,15N: Another stable isotope-labeled derivative with more carbon-13 labels.
N-Acetyl-D-glucosamine-13C3,15N: The compound , with specific labeling of carbon-13 and nitrogen-15.
N-Acetyl-D-glucosamine: The unlabeled parent compound
Uniqueness
This compound is unique due to its specific labeling with carbon-13 and nitrogen-15, which makes it particularly useful for detailed metabolic and pharmacokinetic studies. The stable isotopes provide a means to accurately track and quantify the compound in various biological and chemical systems .
Biological Activity
N-Acetyl-D-glucosamine (GlcNAc) is a derivative of glucosamine and plays significant roles in various biological processes. The isotope-labeled variant, N-Acetyl-D-glucosamine-13C3,15N, is particularly valuable for research due to its ability to trace metabolic pathways and interactions within biological systems. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potentials, and relevant research findings.
Overview of N-Acetyl-D-glucosamine
N-Acetyl-D-glucosamine is an amide derivative of glucose and is a crucial component of chitin, peptidoglycan in bacterial cell walls, and glycosaminoglycans. Its structure allows it to participate in various biochemical pathways, including the synthesis of glycoproteins and glycolipids.
- Peptidoglycan Synthesis : GlcNAc serves as a precursor in the biosynthesis of peptidoglycan, which is essential for bacterial cell wall integrity. The compound enhances the re-sensitization of antibiotic-tolerant bacteria by stimulating the synthesis of peptidoglycan precursors such as UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) .
- Antioxidant Properties : Studies indicate that GlcNAc exhibits antioxidant activities, which may protect cells from oxidative stress. It has been shown to reduce reactive oxygen species (ROS) levels in neuronal cells under stress conditions .
- Cytoprotective Effects : In models of serum/glucose deprivation (SGD), GlcNAc demonstrated protective effects against cell death by reducing apoptosis and enhancing cell viability through its anti-apoptotic properties .
Table 1: Summary of Biological Activities
Case Studies
-
Antibiotic Tolerance in Bacteria :
A study demonstrated that GlcNAc could re-sensitize a tolerant population of E. coli to ampicillin by promoting peptidoglycan biosynthesis and glycolytic activity. This suggests potential applications in treating antibiotic-resistant infections . -
Neuroprotective Effects :
In experiments with PC12 cells subjected to SGD, pretreatment with GlcNAc significantly improved cell survival rates and reduced apoptosis compared to untreated controls. This highlights its potential as a therapeutic agent for neurodegenerative diseases . -
O-GlcNAcylation Dynamics :
Research has shown that GlcNAc plays a role in O-GlcNAcylation processes, which are critical for regulating protein functions in response to cellular stressors. Alterations in O-GlcNAcylation have been linked to insulin resistance and cognitive decline with aging .
Properties
Molecular Formula |
C8H15NO6 |
---|---|
Molecular Weight |
225.18 g/mol |
IUPAC Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i1+1,2+1,4+1,9+1 |
InChI Key |
MBLBDJOUHNCFQT-WVPPDGSVSA-N |
Isomeric SMILES |
[13CH3][13C](=O)[15NH][C@@H]([13CH]=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
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